molecular formula C14H13N3O4 B15085228 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B15085228
M. Wt: 287.27 g/mol
InChI Key: LOUJOHIMTCRAMR-OQLLNIDSSA-N
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Description

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide is an organic compound that features a furan ring, a hydrazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by acylation with 4-methoxyphenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the hydrazine moiety can produce amines .

Scientific Research Applications

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C14H13N3O4/c1-20-11-6-4-10(5-7-11)16-13(18)14(19)17-15-9-12-3-2-8-21-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+

InChI Key

LOUJOHIMTCRAMR-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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